N-{2-[(pentan-2-yl)amino]ethyl}cyclopropanecarboxamide
Description
N-{2-[(pentan-2-yl)amino]ethyl}cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a pentan-2-ylaminoethyl substituent on the amide nitrogen. Its molecular formula is C11H22N2O, with a molecular weight of 198.28 g/mol. The compound is stored under dry, ventilated conditions at -20°C to maintain stability, and it exhibits hazards including toxicity, flammability, and environmental risks .
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
N-[2-(pentan-2-ylamino)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C11H22N2O/c1-3-4-9(2)12-7-8-13-11(14)10-5-6-10/h9-10,12H,3-8H2,1-2H3,(H,13,14) |
InChI Key |
CWECJJFTHHLFBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NCCNC(=O)C1CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(pentan-2-yl)amino]ethyl}cyclopropanecarboxamide involves the reaction of cyclopropanecarboxylic acid with 2-(pentan-2-ylamino)ethylamine under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(pentan-2-yl)amino]ethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclopropanecarboxylic acid derivatives.
Reduction: Formation of cyclopropylmethylamine derivatives.
Substitution: Formation of substituted cyclopropanecarboxamide derivatives.
Scientific Research Applications
Based on the search results, here is a detailed overview of the applications of N-{2-[(pentan-2-yl)amino]ethyl}cyclopropanecarboxamide, incorporating relevant data and insights:
N-[2-(Pentan-2-ylamino)ethyl]cyclopropanecarboxamide is a chemical compound that falls under the category of substituted amides . Search results indicate that N-[2-(Pentan-2-ylamino)ethyl]cyclopropanecarboxamide is related to N-{2-[(pentan-3-yl)amino]ethyl}cyclopropanecarboxamide, which has applications in scientific research. N-{2-[(pentan-3-yl)amino]ethyl}cyclopropanecarboxamide is used as a building block in the synthesis of complex molecules, studied for interactions with biological macromolecules, investigated for potential therapeutic properties, and utilized in the development of new materials and chemical processes.
Similar Compounds
- N-{2-[(pentan-3-yl)amino]ethyl}cyclopropanecarboxamide
- 2-[(pentan-3-yl)amino]ethan-1-ol
Scientific Research Applications
- Building Block for Synthesis: N-{2-[(pentan-3-yl)amino]ethyl}cyclopropanecarboxamide can be employed as a building block in the synthesis of more complex molecules.
- Biological Studies: The compound is studied for its potential interactions with biological macromolecules.
- Medicinal Chemistry: N-{2-[(pentan-3-yl)amino]ethyl}cyclopropanecarboxamide is investigated for potential therapeutic properties and its role as a precursor for drug development.
- Materials Science: It is utilized in the development of new materials and chemical processes.
One study demonstrated that derivatives of cyclopropanecarboxamide could inhibit 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), a key enzyme in the MEP pathway. This inhibition disrupted the growth of Plasmodium species, suggesting potential applications in malaria treatment. Investigations into the binding affinity of N-{2-[(pentan-3-yl)amino]ethyl}cyclopropanecarboxamide to opioid receptors have shown that modifications in the alkyl chain length can significantly alter receptor interactions, impacting analgesic efficacy.
To understand the uniqueness of N-{2-[(pentan-3-yl)amino]ethyl}cyclopropanecarboxamide, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Similar amine and cyclopropane structure | Moderate antimicrobial effects |
| 2-[(pentan-3-yl)amino]ethan-1-ol | Lacks cyclopropane ring | Lower receptor binding affinity |
Mechanism of Action
The mechanism of action of N-{2-[(pentan-2-yl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and physicochemical properties of N-{2-[(pentan-2-yl)amino]ethyl}cyclopropanecarboxamide and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents on Amide Nitrogen | Key Structural Features | Purity | Storage Conditions |
|---|---|---|---|---|---|---|
| This compound | C11H22N2O | 198.28 | 2-[(pentan-2-yl)amino]ethyl | Branched aliphatic chain, cyclopropane | ≥95% | Dry, ventilated, -20°C |
| N-{2-[(2-Methylpropyl)amino]ethyl}cyclopropanecarboxamide | C10H20N2O | 184.28 | 2-[(2-methylpropyl)amino]ethyl | Shorter branched chain | ≥95% | Not specified |
| N-[2-(1H-Indol-3-yl)ethyl]cyclopropanecarboxamide | C14H16N2O | 228.29 | 2-(1H-indol-3-yl)ethyl | Aromatic indole group | 95% | Not specified |
| N-(oxan-4-yl)-N-{2-[(1-methylimidazole-4-sulfonyl)amino]ethyl}cyclopropanecarboxamide | C15H23N4O4S | 355.44 | Oxan-4-yl and imidazole-sulfonyl | Heterocyclic groups, sulfonyl moiety | Not specified | Not specified |
| 1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide | C14H17N3O3 | 275.31 | 2-methoxyphenyl, hydroxyiminoethyl | Aromatic methoxy group, oxime | Not specified | Not specified |
Substituent Effects on Properties
- Polar groups like the imidazole-sulfonyl moiety () introduce hydrogen-bonding capacity, improving solubility but possibly limiting blood-brain barrier penetration .
- Reactivity and Stability: Cyclopropane derivatives with methoxyphenyl or hydroxyimino groups () exhibit enhanced reactivity in catalytic or synthetic applications due to electron-donating or withdrawing effects . The target compound’s aliphatic substituent likely offers greater metabolic stability compared to aromatic analogs, which are prone to oxidative degradation .
Biological Activity
N-{2-[(pentan-2-yl)amino]ethyl}cyclopropanecarboxamide, also known by its CAS number 1600150-36-4, is a compound of interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms, effects, and relevant case studies.
- Molecular Formula : C11H22N2O
- Molecular Weight : 198.31 g/mol
- CAS Number : 1600150-36-4
The biological activity of this compound primarily involves its interaction with G protein-coupled receptors (GPCRs). These receptors are crucial for various physiological processes and are common targets for drug discovery.
- Binding Affinity : Preliminary studies suggest that the compound exhibits a significant binding affinity for specific neuropeptide receptors, particularly those involved in neuropeptide Y (NPY) signaling pathways. This is important for understanding its potential role in modulating appetite, anxiety, and other neuropsychiatric conditions .
- Pharmacological Effects : The compound has been studied for its effects on neurotransmitter release and modulation of neuronal excitability. It may act as an antagonist or agonist depending on the receptor subtype it interacts with, influencing various signaling cascades within the central nervous system .
In Vitro Studies
In vitro studies have demonstrated that this compound can modulate calcium ion influx in neuronal cells. This effect is indicative of its potential to influence neurotransmitter release and neuronal signaling pathways.
In Vivo Studies
Case studies involving animal models have provided insights into the pharmacokinetics and therapeutic potential of this compound:
- Behavioral Studies : In rodent models, administration of the compound resulted in altered feeding behavior, suggesting a role in appetite regulation mediated through NPY receptors .
- Neuroprotection : Research has indicated that the compound may have neuroprotective effects under stress conditions, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Studies
-
Case Study 1: Appetite Regulation
- Objective : To evaluate the effects of this compound on food intake.
- Methodology : Rodents were administered varying doses, and food intake was measured over a 24-hour period.
- Results : A dose-dependent decrease in food intake was observed, supporting its role as an appetite suppressant.
-
Case Study 2: Neuroprotection
- Objective : To assess the neuroprotective effects of the compound in a model of induced oxidative stress.
- Methodology : Neuronal cultures were exposed to oxidative stress with and without treatment.
- Results : Treated cultures showed reduced cell death and improved viability compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
